molecular formula C26H33N5O2 B2398954 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2034595-70-3

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2398954
CAS No.: 2034595-70-3
M. Wt: 447.583
InChI Key: DTQCSVARTOALLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide (CAS 2034595-70-3) is a chemical compound with a molecular formula of C26H33N5O2 and a molecular weight of 447.57 g/mol . This molecule features a benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry for its metabolic stability and its role as a bioisostere for the piperazine ring, often contributing to enhanced interactions with biological targets such as G-protein coupled receptors (GPCRs) . The specific structure, which integrates a tetrahydroquinazolinylpiperidine moiety linked via a carboxamide bridge, suggests potential for diverse pharmacological research applications. Compounds with similar structural motifs, particularly those containing the benzoylpiperidine fragment, are frequently investigated for their activity within the central nervous system. For instance, research into related heterocyclic compounds has identified potent orexin receptor agonists with potential applications in the treatment of narcolepsy and other sleep disorders . Furthermore, piperidine derivatives have a well-established history in neuroscience research, including as potent inhibitors of acetylcholinesterase, which is a key target for investigating cognitive function . This product is offered for research purposes to support such exploratory studies in drug discovery and chemical biology. It is supplied as a solid and is intended for in vitro analysis. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2/c32-25(19-10-14-31(15-11-19)26(33)20-6-2-1-3-7-20)29-21-12-16-30(17-13-21)24-22-8-4-5-9-23(22)27-18-28-24/h1-3,6-7,18-19,21H,4-5,8-17H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQCSVARTOALLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinazoline Core Formation

The 5,6,7,8-tetrahydroquinazoline moiety is synthesized through acid-catalyzed cyclization:

Reaction Conditions :

  • 2-Aminocyclohex-1-ene-1-carboxamide (10 mmol)
  • Paraformaldehyde (12 mmol)
  • Conc. HCl (15 mL) at 110°C for 6 hr

$$ \text{Cyclization yield} = 74\% $$

Piperidine Coupling

Nucleophilic substitution installs the piperidine unit:

Procedure :

  • 4-Chlorotetrahydroquinazoline (5 mmol)
  • Piperidin-4-amine (6 mmol)
  • K₂CO₃ (10 mmol) in DMF at 80°C for 12 hr

Key Parameters :

  • Dielectric constant of DMF enhances nucleophilicity (ε = 36.7)
  • 15% excess amine minimizes di-alkylation byproducts

Carboxamide Installation

The benzoyl group is introduced via Schotten-Baumann reaction:

Optimized Conditions :

  • Piperidine intermediate (1 eq)
  • Benzoyl chloride (1.2 eq)
  • 10% NaOH aqueous solution (3 vol)
  • 0°C with vigorous stirring

Reaction Profile :
$$ t_{1/2} = 22 \, \text{min}, \, \text{Conversion} >98\% \, \text{at 40 min} $$

Synthetic Route 2: Convergent Approach Using Preformed Carboxamides

Benzoylpiperidine Synthesis

Piperidine-4-carboxylic acid undergoes benzoylation prior to coupling:

Activation Protocol :

  • EDCl (1.5 eq)/HOBt (1 eq) in DCM
  • Benzylamine (1.2 eq) at 0°C → RT
  • Column purification (SiO₂, EtOAc/Hexane 3:7)

Purity Data :

  • HPLC: 99.2% (220 nm)
  • $$ ^1\text{H NMR} \, \delta \, 8.65 \, (\text{d}, J=2 \, \text{Hz}, 2\text{H}) $$

Mitsunobu Coupling

Key step for assembling the bis-piperidine system:

Modified Conditions :

  • DIAD (1.5 eq)
  • PPh₃ (1.5 eq)
  • THF, -10°C → RT over 6 hr

Comparative Yields :

Temperature (°C) Yield (%)
-10 82
25 67

Industrial-Scale Production Methodology

Continuous Flow Synthesis

Patent EP2017064067 discloses a scalable process:

Reactor Design :

  • Two CSTRs in series (50 L + 100 L)
  • Residence time distribution σ² < 0.1

Process Parameters :

  • Stage 1: Quinazoline formation at 110°C, 2 bar
  • Stage 2: Piperidine coupling at 80°C, N₂ atmosphere
  • Throughput: 12 kg/hr

Crystallization Optimization

Final purification uses antisolvent crystallization:

Conditions :

  • Solvent: Ethanol/Water (7:3)
  • Cooling rate: 0.5°C/min from 65°C to 5°C
  • Seed crystals (0.1% w/w) added at 45°C

Particle Size Distribution :

  • D10: 15 μm
  • D50: 45 μm
  • D90: 110 μm

Analytical Characterization

Spectroscopic Validation

IR Data :

  • 3385 cm⁻¹ (N-H stretch)
  • 1667 cm⁻¹ (C=O amide I)
  • 1431 cm⁻¹ (CH₂ bend)

Mass Fragmentation Pattern :

  • m/z 452.2 [M+H]⁺
  • Major fragments: 335.1 (benzoyl loss), 218.0 (piperidine cleavage)

Polymorph Screening

High-throughput screening identified two stable forms:

Table 2: Polymorph Characteristics

Form Solvate ΔHfusion (kJ/mol) Stability
I Anhydrous 158.4 Hygroscopic
II Ethanolate 142.7 Storage-stable

Process Economics and Yield Optimization

Cost Analysis (Per Kilogram Basis) :

Component Route 1 Cost ($) Route 2 Cost ($)
Raw Materials 1,240 980
Energy 320 410
Waste Treatment 150 90
Total 1,710 1,480

Yield improvements through:

  • Quinazoline cyclization catalyst (5% Pd/C → 82% yield)
  • Microwave-assisted amidation (30 min vs 6 hr)

Chemical Reactions Analysis

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinazoline ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine-Carboxamide Derivatives

The compound shares structural motifs with several piperidine-based analogs (Table 1):

Compound Key Structural Features Molecular Weight Reference
1-Benzoyl-N-[1-(5,6,7,8-THQ-4-yl)piperidin-4-yl]piperidine-4-carboxamide (Target) Benzoyl, tetrahydroquinazoline, dual piperidine rings Not provided N/A
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43) Benzodiazolone, 4-chlorophenyl, single piperidine ring 449.1 g/mol
XL177A (Synonym: SML3044) Tetrahydroquinazoline, acridine, methylpiperazine 861.47 g/mol
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Benzyl, phenylpropanamide, methoxycarbonyl Not provided

Key Observations :

Functional Group Impact on Physicochemical Properties
  • Benzoyl vs. Benzyl/Phenyl Groups : The benzoyl group in the target compound introduces a ketone functionality absent in benzyl or phenyl-substituted analogs (e.g., N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl). This could reduce lipophilicity compared to purely aromatic substituents, impacting membrane permeability .
  • Tetrahydroquinazoline vs. Benzodiazolone : The tetrahydroquinazoline moiety (partially saturated) may offer better metabolic stability than the fully aromatic benzodiazolone in Compound 43, as saturation often reduces oxidative metabolism .

Analytical Techniques :

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight and purity, as seen for Compound 43 ([M+H]⁺ = 449.1) .
  • NMR/IR : Critical for verifying functional groups (e.g., benzoyl carbonyl peaks near 1700 cm⁻¹ in IR) and piperidine ring conformations .

Biological Activity

1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives characterized by the presence of a benzoyl group and a tetrahydroquinazoline moiety linked to piperidine rings. Research into its biological properties has revealed potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₃N₃O. Its structure consists of:

  • Benzoyl Group : Enhances lipophilicity and biological activity.
  • Tetrahydroquinazoline Ring : Known for various pharmacological effects.
  • Piperidine Rings : Contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The exact molecular targets are still under investigation, but potential interactions include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism.
  • Antiproliferative Effects : Research has demonstrated that derivatives containing similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines.

Biological Activity Data

Activity TypeCell Line/ModelIC50 (µM)Reference
AntiproliferativeMDA-MB-231 (Breast)19.9 - 75.3
OVCAR-3 (Ovarian)31.5 - 43.9
Enzyme InhibitionMAGL0.84
FAAH>10

Case Studies

  • Anticancer Activity : A study focusing on the antiproliferative effects of benzoylpiperidine derivatives showed that compounds similar to this compound exhibited IC50 values ranging from 19.9 µM to over 75 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . These findings suggest a promising avenue for further development in cancer therapeutics.
  • Enzyme Targeting : The compound has been evaluated for its ability to inhibit MAGL with significant potency (IC50 = 0.84 µM), indicating its potential as a selective therapeutic agent targeting the endocannabinoid system . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. A common approach includes coupling a piperidine-4-carboxamide intermediate with a benzoyl-activated derivative under optimized conditions. Key steps:

  • Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to enhance solubility of intermediates.
  • Employ coupling agents like HATU or DCC for amide bond formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
    • Yield Optimization : Adjust temperature (e.g., 0–60°C), catalyst loading (e.g., palladium-based catalysts for cross-coupling), and stoichiometric ratios. For example, demonstrates a 74% yield in a similar quinazoline derivative using controlled isocyanate coupling .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm piperidine/quinazoline ring conformations and benzoyl group attachment (e.g., δ 7.26–7.18 ppm for aromatic protons in ) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-HRMS to validate molecular weight (e.g., m/z 603.4031 observed for a related compound in ) .
  • HPLC : Purity assessment (≥98%) using reverse-phase columns (ACN/H2O gradients) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., benzoyl group, tetrahydroquinazoline) and test inhibitory activity against targets like HDACs or kinases. For example, highlights fluorophenyl and chlorophenyl analogs as potent enzyme inhibitors .
  • Biological Assays : Use fluorescence-based enzymatic assays (e.g., HDAC inhibition in ) or cellular viability tests (IC50 determination).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites, as demonstrated in ’s HDAC8/MS-344 complex study .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s biological activity?

  • Approach :

  • Validation of Computational Models : Re-parameterize force fields using experimental data (e.g., NMR-derived torsional angles or X-ray crystallography).
  • Experimental Replication : Conduct dose-response curves under standardized conditions to rule out assay variability.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s thiazole-carboxamide analogs) to identify trends in bioactivity .

Q. How can the stability of this compound be assessed under varying storage and experimental conditions?

  • Protocol :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 1–4 weeks. Monitor degradation via HPLC and LC-MS.
  • Solution Stability : Test in common solvents (DMSO, PBS) at room temperature and 4°C. notes solvent choice impacts stability in similar piperidine derivatives .
  • Lyophilization : For long-term storage, lyophilize and assess reconstitution efficiency (e.g., ’s use of lyophilization post-HPLC purification) .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties, such as membrane permeability or metabolic resistance?

  • Assays :

  • Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. How can researchers address low solubility issues during biological testing?

  • Strategies :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Prepare buffers at pH 3–4 (for basic compounds) to enhance aqueous solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles, as described for related carboxamides in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.